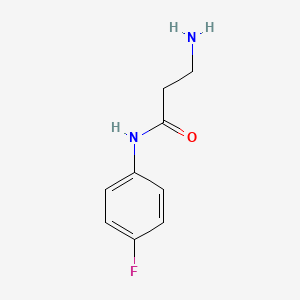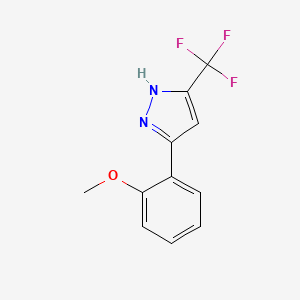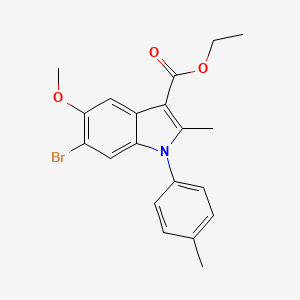
5,7-二氟-1,2,3,4-四氢喹啉
描述
5,7-Difluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9F2N . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 5,7-Difluoro-1,2,3,4-tetrahydroquinoline is 1S/C9H9F2N/c10-7-3-4-8-6 (9 (7)11)2-1-5-12-8/h3-4,12H,1-2,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5,7-Difluoro-1,2,3,4-tetrahydroquinoline has a molecular weight of 169.17 . The physical form of this compound is not explicitly mentioned in the search results.科学研究应用
有机化学中的催化合成: Zhu 等人 (2017) 开发了 β-炔基酮的催化双氟化脱水,提供了一种将二氟化物 1,5-二羰基转化为可转化为二氟化异喹啉的实用方法 (Zhu et al., 2017).
杂环合成: Méndez 和 Kouznetsov (2002) 描述了一种从亚胺开始的氟化 4-甲基-2-(3-吡啶基)-1,2,3,4-四氢喹啉及其各自的喹啉的合成方法 (Méndez & Kouznetsov, 2002).
药物合成: Wang 等人 (2009) 讨论了光学纯四氢喹啉的合成,光学纯四氢喹啉常见于生物碱和药物中,并强调了它们在生物活性生物碱和抗菌药物中的用途 (Wang et al., 2009).
癌症研究: Jo 等人 (2016) 确定四氢喹啉是 NF-κB 转录活性的有效抑制剂,并评估了它们对人癌细胞系的细胞毒性 (Jo et al., 2016).
药物化学: Johnson 等人 (2013) 研究了带有三氟甲基的四氢喹啉,指出它们由于其稳定的 CF(3) 基团和部分饱和的双环而具有药物化学的重要性 (Johnson et al., 2013).
酶抑制: Grunewald 等人 (2006) 研究了 3-甲基-四氢异喹啉作为苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制剂及其由于氟化而产生的选择性 (Grunewald et al., 2006).
有机合成技术: Murarka 等人 (2009) 描述了路易斯酸催化的四氢喹啉形成,展示了一种有效的合成方法 (Murarka et al., 2009).
抗肿瘤活性: Castillo 等人 (2018) 合成了具有潜在抗肿瘤活性的新型四氢喹啉,显示出对癌细胞系的显着体外效应 (Castillo et al., 2018).
化学相互作用研究: Gurskaya 等人 (2012) 研究了多氟化喹啉与钠和钾酰胺的相互作用,提供了对亲核试剂加成过程的见解 (Gurskaya et al., 2012).
化学结构分析: Bagryanskaya 等人 (2008) 的 X 射线研究探索了部分氟化喹啉的晶体结构,有助于理解它们的分子相互作用 (Bagryanskaya et al., 2008).
生化分析
Biochemical Properties
5,7-Difluoro-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calpain, a calcium-dependent cysteine protease, leading to the cleavage of CDK5 natural precursor p35, which forms a stable complex with CDK5/p25 . This interaction results in the hyperphosphorylation of tau, a protein associated with neurodegenerative diseases.
Cellular Effects
The effects of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with calpain and CDK5/p25 complex formation leads to alterations in cell signaling pathways that are crucial for neuronal function . Additionally, it affects gene expression by inducing hyperphosphorylation of tau, which can impact cellular metabolism and lead to neurodegenerative conditions.
Molecular Mechanism
At the molecular level, 5,7-Difluoro-1,2,3,4-tetrahydroquinoline exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound binds to calpain, facilitating the cleavage of CDK5 natural precursor p35 and forming a stable CDK5/p25 complex . This complex leads to the hyperphosphorylation of tau, which is a critical event in the pathogenesis of neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including neurotoxicity due to excessive hyperphosphorylation of tau . Understanding the dosage threshold is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
5,7-Difluoro-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as calpain, influencing metabolic flux and metabolite levels. The compound’s role in modulating enzyme activity and gene expression highlights its potential impact on metabolic pathways related to neurodegenerative diseases .
Transport and Distribution
Within cells and tissues, 5,7-Difluoro-1,2,3,4-tetrahydroquinoline is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. The compound’s ability to cross the blood-brain barrier and accumulate in neuronal tissues is particularly significant for its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5,7-Difluoro-1,2,3,4-tetrahydroquinoline is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization in neuronal cells and interaction with calpain and CDK5/p25 complex formation are essential for its role in modulating cellular processes and gene expression .
属性
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKXXRUGRVDIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)F)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276194 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939758-78-8 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)




![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)

![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)



![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)